molecular formula C22H24N2O3S B2876239 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 867040-17-3

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Cat. No. B2876239
CAS RN: 867040-17-3
M. Wt: 396.51
InChI Key: OUXYDUUTJNYIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups . It includes a quinoline ring, which is a heterocyclic aromatic organic compound with the formula C9H7N. It also contains a pyrrolidine ring, which is a cyclic secondary amine . Additionally, it has a methoxy group (-OCH3) and a benzenesulfonyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The quinoline and pyrrolidine rings would contribute to the rigidity of the molecule, while the methoxy and benzenesulfonyl groups could potentially influence its reactivity .


Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar sulfonyl and methoxy groups could influence its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Pharmacology: Antiviral Agents

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . These compounds can be synthesized and modified to enhance their efficacy against specific viruses. The sulfonyl and quinoline groups within the molecule could potentially interact with viral enzymes or proteins, inhibiting the replication of viruses such as influenza or HIV.

Biotechnology: Enzyme Inhibition

The quinoline moiety is known to interact with various biological targets. In biotechnology research, this compound could be utilized to study enzyme inhibition, which is crucial for understanding metabolic pathways and developing new biotechnological applications .

Chemical Synthesis: Building Blocks

Quinolines are valuable in chemical synthesis as building blocks for creating more complex molecules. The specific structure of “3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline” could be used to synthesize novel compounds with potential therapeutic properties .

Diagnostic Assays: Fluorescent Probes

The quinoline ring system is known for its fluorescent properties. This compound could be modified to serve as a fluorescent probe in diagnostic assays, aiding in the detection and quantification of biological substances .

Medical Research: Anticancer Studies

Compounds with a quinoline core have been studied for their anticancer properties. The compound could be explored for its potential to act as a chemotherapeutic agent, targeting specific cancer cells without harming healthy cells .

Industrial Applications: Material Science

The robust structure of quinoline derivatives makes them suitable for material science applications. They could be used in the development of new materials with specific properties, such as increased durability or enhanced electrical conductivity .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. It could be interesting to study its synthesis, reactivity, and potential uses in greater detail .

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-15-6-8-18(12-16(15)2)28(25,26)21-14-23-20-9-7-17(27-3)13-19(20)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXYDUUTJNYIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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